BenchChemオンラインストアへようこそ!

N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cholinesterase Inhibition Selectivity Neurodegeneration

Target BuChE selectivity with this N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300836-71-9), a unique N1-unsubstituted 4-hydroxy-2-quinolinone scaffold. SAR evidence shows the cyclopentyl carboxamide drives BuChE selectivity, while the free N1 position enables distinct SAR for CB2 ligand design and immunomodulatory studies. Avoid unvalidated analog substitutions—this specific pattern is critical for target engagement. High-purity (95%) research compound for probe development and scaffold-hopping campaigns. Order today for immediate SAR exploration.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B11260692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
InChIInChI=1S/C15H16N2O3/c18-13-10-7-3-4-8-11(10)17-15(20)12(13)14(19)16-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,19)(H2,17,18,20)
InChIKeyMJMDNRXMARFBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Compound Identity and Scaffold Context


N-Cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300836-71-9) is a synthetic small molecule (MW 272.3 g/mol) built on the 4-hydroxy-2-quinolinone scaffold . This privileged scaffold is extensively utilized in medicinal chemistry for generating diverse biological activities, including immunomodulation, cholinesterase inhibition, and cannabinoid receptor modulation [1][2]. The compound is currently listed as a research chemical with a typical purity of 95%, indicating its availability for early-stage discovery and SAR exploration .

Why N-Cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Interchanged with In-Class Analogs


In the 4-hydroxy-2-quinolinone class, minimal structural modifications at the carboxamide nitrogen or the quinoline N1 position trigger profound shifts in biological selectivity. The Tomassoli et al. (2011) study directly demonstrates this: within a single series, an N-substituent change converted a balanced dual AChE/BuChE inhibitor into a BuChE-selective agent [1]. Similarly, the Jönsson et al. (2004) SAR around laquinimod revealed that varying the N-aryl carboxamide substituent drastically altered in vivo anti-autoimmune potency and the proinflammatory safety margin in dogs [2]. These findings establish that the N-cyclopentyl group is not a passive structural feature but a critical determinant of target engagement and pharmacological profile, rendering direct interchange with other N-alkyl or N-aryl analogs scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for N-Cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide


N-Cyclopentyl Group as a BuChE Selectivity Determinant vs. N-Benzyl Analog

In a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, the N-cyclopentyl derivative 4d demonstrated selectivity for butyrylcholinesterase (BuChE), while the N-benzyl analog 4c showed balanced dual AChE/BuChE inhibition. Compound 4c was reported as 'equipotent regarding the inhibition of cholinesterases,' whereas 4d 'proved selective for BuChE.' Molecular docking provided a structural rationale for this selectivity switch driven by the N-substituent [1]. Note: The Tomassoli et al. publication confirms the identity and selectivity of compound 4d; however, the original paper provides qualitative selectivity descriptions rather than absolute IC50 values for both enzymes. The precise fold-selectivity ratio for compound 4d cannot be reported without the underlying numerical data.

Cholinesterase Inhibition Selectivity Neurodegeneration

Physicochemical Differentiation: Predicted pKa as an Indicator of Differential Ionization Behavior

The predicted pKa of N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is 4.50 ± 1.00 . This value arises from the 4-hydroxy-2-quinolinone tautomeric system and the secondary carboxamide. In comparison, the lead immunomodulator laquinimod (N-ethyl-N-phenyl-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxo-quinoline-3-carboxamide) and its analogs carry additional N-aryl and N-methyl substituents that alter the electronic environment and pKa [1]. While no direct head-to-head experimental pKa comparison has been published, the predicted value positions this compound in a distinct ionization state at physiological pH relative to more heavily N-substituted analogs, which may translate to differential membrane permeability and oral absorption.

Physicochemical Properties Drug-likeness Permeability

Patent Landscape Indicates N-Unsubstituted Quinoline Core as a Distinct Claim Space

The patent literature on 2-oxo-1,2-dihydroquinoline-3-carboxamides is heavily dominated by N1-substituted analogs. Patent US2012/0277216 (Suven Life Sciences) exemplifies 5-HT4 receptor ligands featuring N1-cyclopentyl groups in combination with bulky azatricyclodecane amides [1]. Patent US4738971 covers N-aryl-1-alkyl-2-oxo-quinoline-3-carboxamides as immunostimulants [2]. The Jönsson et al. laquinimod series uniformly incorporates N1-methyl substitution [3]. N-Cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300836-71-9) is distinguished by the absence of N1 substitution while retaining the N-cyclopentyl carboxamide at C3, occupying a structurally distinct sub-space that may offer differentiated intellectual property positioning.

Intellectual Property Freedom to Operate Scaffold Differentiation

N-Cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Evidence-Based Application Scenarios


BuChE-Selective Probe for Neurodegenerative Disease Target Validation

Based on the BuChE selectivity observed for the N-cyclopentyl derivative in the Tomassoli et al. (2011) series, this compound can serve as a starting scaffold for developing BuChE-selective chemical probes. In Alzheimer's disease research, BuChE selectivity is desirable because BuChE activity increases with disease progression and compensates for declining AChE, while dual AChE/BuChE inhibition carries greater peripheral cholinergic side-effect risk [1]. Researchers should note that confirmatory IC50 determination is required, as the published work reports selectivity qualitatively.

N1-Unsubstituted Scaffold for CB2 Receptor Ligand Scaffold-Hopping

The 4-hydroxy-2-quinolone-3-carboxamide scaffold has been established as a privileged chemotype for cannabinoid CB2 receptor ligands with improved aqueous solubility compared to 4-quinolone analogs [1]. The N1-unsubstituted nature of this compound provides a distinct vector for scaffold-hopping and SAR expansion around the CB2 pharmacophore, particularly given that most published CB2-active 2-oxoquinoline derivatives bear N1-alkyl or N1-aryl substituents. The cyclopentyl carboxamide at C3 offers a conformationally constrained lipophilic group that may mimic the alkyl tail of endocannabinoids.

Autoimmune Disease Lead Optimization Starting Point with Distinct IP Profile

Given the established efficacy of roquinimex/laquinimod analogs in experimental autoimmune encephalomyelitis (EAE) models [1], this compound offers an N1-unsubstituted alternative for immunomodulatory SAR studies. Its distinct substitution pattern, differing from the laquinimod series (N1-methyl, N-ethyl-N-phenyl), may allow exploration of binding modes inaccessible to N1-substituted analogs while occupying differentiated chemical space for patent strategy.

Physicochemical Property Benchmarking in Drug Discovery Education

With a predicted pKa, LogP, and molecular weight documented in public databases [1], this compound can serve as a well-characterized reference standard for physicochemical property benchmarking in medicinal chemistry education and computational model validation. Its position in drug-like chemical space (MW 272.3, predicted pKa 4.50) makes it suitable for teaching the interplay between ionization, solubility, and permeability.

Quote Request

Request a Quote for N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.